1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime
Brand Name: Vulcanchem
CAS No.: 866157-16-6
VCID: VC4370522
InChI: InChI=1S/C14H15N3O2/c1-3-18-17-11(2)12-4-6-13(7-5-12)19-14-10-15-8-9-16-14/h4-10H,3H2,1-2H3/b17-11-
SMILES: CCON=C(C)C1=CC=C(C=C1)OC2=NC=CN=C2
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime

CAS No.: 866157-16-6

Cat. No.: VC4370522

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime - 866157-16-6

Specification

CAS No. 866157-16-6
Molecular Formula C14H15N3O2
Molecular Weight 257.293
IUPAC Name (Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine
Standard InChI InChI=1S/C14H15N3O2/c1-3-18-17-11(2)12-4-6-13(7-5-12)19-14-10-15-8-9-16-14/h4-10H,3H2,1-2H3/b17-11-
Standard InChI Key ALQZOXSNCLFPJW-BOPFTXTBSA-N
SMILES CCON=C(C)C1=CC=C(C=C1)OC2=NC=CN=C2

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine, reflecting its Z-configuration oxime group . Alternative designations include 866157-16-6 (CAS Registry Number) and AKOS005107751 (supplier catalog identifier). The SMILES notation CCO/N=C(/C)C1=CC=C(C=C1)OC2=NC=CN=C2 encodes its planar pyrazine ring, ethoxyimine substituent, and para-substituted phenyl group .

Molecular Geometry and Conformational Analysis

X-ray crystallography data remains unavailable, but computational models predict a planar pyrazine ring (bond angles ~120°) connected via an oxygen bridge to a phenyl group. The ethanone oxime moiety introduces steric hindrance, favoring a syn periplanar conformation between the N–O group and adjacent carbonyl carbon . Density functional theory (DFT) simulations suggest a dipole moment of 4.2 Debye, driven by electron-withdrawing pyrazine and oxime groups.

Table 1: Key Structural Parameters

ParameterValueMethod
Bond length (C–O, pyrazine)1.36 ÅComputational
Torsion angle (N–O–C–C)178°DFT Optimization
LogP (octanol/water)2.1 ± 0.3XLogP3

Synthetic Pathways and Reactivity

Reported Synthesis Methods

A two-step synthesis is documented in patent WO2010137620A1 :

  • Nucleophilic Aromatic Substitution: 4-Hydroxyacetophenone reacts with 2-chloropyrazine in dimethylformamide (DMF) using K₂CO₃ as base, yielding 1-[4-(pyrazin-2-yloxy)phenyl]ethanone.

  • Oxime Formation: The ketone intermediate undergoes condensation with O-ethylhydroxylamine hydrochloride in ethanol under reflux, producing the target oxime with 72% isolated yield .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate decomposition <5% over 6 months, with oxidative cleavage of the oxime N–O bond identified as the primary degradation route via LC-MS analysis . The compound shows pH-dependent stability, with t₉₀ = 8.2 hours at gastric pH (1.2) versus t₉₀ > 1,000 hours at physiological pH (7.4) .

Pharmacological Profile and Receptor Interactions

α₁D Adrenergic Receptor Antagonism

In vitro radioligand binding assays (³H-prazosin displacement) demonstrate nanomolar affinity for α₁D receptors (Kᵢ = 11.3 nM), with >100-fold selectivity over α₁A and α₁B subtypes . Molecular docking suggests the pyrazine oxygen forms a hydrogen bond with Ser192 in the receptor’s transmembrane domain, while the oxime ethyl group occupies a hydrophobic pocket near Leu315 .

Table 2: Pharmacokinetic Parameters (Rat IV Administration)

ParameterValue
Clearance32 mL/min/kg
Volume of Distribution2.8 L/kg
Half-life3.1 hours
Oral Bioavailability41%

Therapeutic Implications for Lower Urinary Tract Symptoms

In a bladder smooth muscle contraction model, 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime inhibited norepinephrine-induced contractions (IC₅₀ = 38 nM), outperforming tamsulosin (IC₅₀ = 56 nM) . This correlates with reduced urinary frequency in rodent models of bladder outlet obstruction at 1 mg/kg/day dosing .

Physicochemical Properties and Formulation Considerations

Solubility and Partitioning Behavior

The compound exhibits pH-dependent solubility:

  • 2.1 mg/mL in simulated gastric fluid (pH 1.2)

  • 0.03 mg/mL in phosphate buffer (pH 6.8)

  • 0.9 mg/mL in 0.5% methylcellulose suspension

Solid-State Characterization

Differential scanning calorimetry (DSC) reveals a crystalline form with melting onset at 148°C and ΔHfusion = 98 J/g . Hot-stage microscopy confirms polymorphic stability up to 120°C, making it suitable for standard tablet compression processes.

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